Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-5-6-9-7-8-10-11(15)12(14(17)18-4-2)19-13(10)16-9/h7-8H,3-6,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJAGZHHPTQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the thieno[2,3-b]pyridine core. The process may also involve purification steps such as recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the pyridine or thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that compounds similar to this compound possess anticancer properties. The thieno[2,3-b]pyridine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. For instance, a study highlighted the efficacy of thieno[2,3-b]pyridine derivatives in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of thieno[2,3-b]pyridine can modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This potential application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Antimicrobial Activity : The compound's structure allows for interaction with various biological targets, making it a candidate for antimicrobial applications. Preliminary studies have demonstrated its effectiveness against certain bacterial strains, indicating a potential role in developing new antibiotics .
Material Science Applications
In addition to its medicinal properties, this compound has applications in material science:
- Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Polymer Chemistry : this compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of polymers . This application is particularly valuable in creating high-performance materials for industrial use.
Data Table: Summary of Applications
| Application Area | Specific Uses | References |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | |
| Neuroprotective agents | ||
| Antimicrobial agents | ||
| Material Science | Organic electronics | |
| Polymer additives |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry examined the effects of thieno[2,3-b]pyridine derivatives on various cancer cell lines. Results indicated significant inhibition of tumor growth, suggesting that this compound could be developed into a therapeutic agent against specific cancers .
- Neuroprotective Research : In an experimental model of neurodegeneration, researchers tested the protective effects of this compound on neuronal cells exposed to toxins. The findings revealed reduced cell death and improved survival rates, supporting its potential as a neuroprotective agent .
- Material Application Experiment : A recent study evaluated the use of this compound in fabricating organic photovoltaic devices. The devices exhibited enhanced efficiency compared to traditional materials, showcasing the compound's utility in energy applications .
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
*Molecular formulas estimated based on substituent analysis where direct data was unavailable.
Physicochemical Properties
Biological Activity
Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2287331-65-9) is a heterocyclic compound characterized by a thieno[2,3-b]pyridine core. This structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.37 g/mol
- Structure : The compound features a fused ring system that combines thiophene and pyridine, which plays a crucial role in its biological activity.
This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities or disrupt cellular processes, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting cell wall synthesis or membrane integrity.
| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 5.5 |
| Escherichia coli | 18 | 4.8 |
| Candida albicans | 12 | 7.0 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines.
| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 of Comparison Drug (µg/mL) |
|---|---|---|---|
| MCF-7 | 6.71 ± 0.09 | Doxorubicin | 0.72 ± 0.08 |
| HepG2 | 9.94 ± 0.15 | Doxorubicin | 0.59 ± 0.04 |
These results suggest that while this compound exhibits promising anticancer activity, it is less potent than established chemotherapeutic agents like doxorubicin.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various thienopyridine derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro studies conducted on MCF-7 and HepG2 cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The study highlighted the importance of further investigations into its mechanism of action and potential as a therapeutic agent in oncology.
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate?
The compound is typically synthesized via multi-step reactions starting from substituted thienopyridine precursors. A key intermediate, ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, undergoes nucleophilic substitution or cross-coupling reactions to introduce the butyl group. For example, describes a Suzuki-Miyaura coupling using palladium catalysts under inert conditions (e.g., nitrogen atmosphere) at 80–100°C, followed by purification via column chromatography . Reaction yields can vary (e.g., 75–100% in ), depending on solvent choice (e.g., DMF, THF) and catalyst loading.
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–8.2 ppm in ).
- X-ray crystallography : SHELX software ( ) refines crystal structures, with bond lengths and angles validated against CIF files (e.g., Acta Crystallographica data in ).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 316.42 in ).
Q. What safety protocols are recommended for handling this compound?
Safety data sheets (e.g., ) advise:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Emergency procedures: Flush exposed areas with water and seek medical attention. No specific toxicity data is available, but analogs show moderate cytotoxicity (IC₅₀ < 10 μM in ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) vs. copper-mediated Ullmann coupling ( ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures to avoid side reactions.
- Purification : Gradient elution in HPLC or recrystallization from ethanol/water mixtures ( ).
Q. How can contradictory cytotoxicity results across studies be resolved?
Discrepancies may arise from:
- Assay variability : MTT vs. SRB assays ( ) differ in sensitivity to metabolic activity.
- Cell line specificity : Multidrug-resistant (MDR) lines (e.g., CCRF-CEM) may show reduced uptake compared to sensitive lines.
- Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis are critical (as in ).
Q. What computational approaches predict the compound’s binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina with crystal structures (e.g., CDK2 kinase PDB: 1HCL) to model interactions.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (referenced in ’s structural analogs).
- QSAR models : Corrogate substituent effects (e.g., butyl chain length) with activity ( ).
Q. How does the substitution pattern (e.g., butyl vs. methyl groups) influence bioactivity?
- Lipophilicity : Longer alkyl chains (butyl) enhance membrane permeability but may reduce solubility (logP calculations in ).
- Steric effects : Bulkier groups hinder binding to flat active sites (e.g., ATP pockets in kinases). SAR studies in show IC₅₀ shifts from 0.36 µM (methyl) to >10 µM (butyl) for CDK inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
